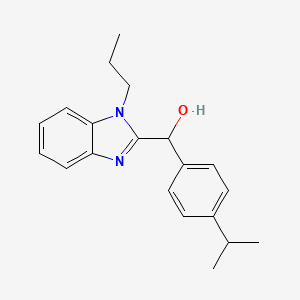
1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine, also known as CNB-001, is a novel compound that has been the subject of much scientific research in recent years. This compound has been found to have a variety of potential applications in the field of neuroscience, including as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine is not yet fully understood, but it is thought to act by reducing oxidative stress and inflammation in the brain, which are thought to be key factors in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been found to have a number of biochemical and physiological effects in animal models, including reducing oxidative stress, reducing inflammation, and protecting against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine is that it has been found to be relatively safe and well-tolerated in animal studies, with few side effects reported. However, one limitation of 1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine, including:
1. Further pre-clinical studies to investigate its safety and efficacy in animal models of neurodegenerative diseases.
2. Human clinical trials to investigate its safety and efficacy in treating neurodegenerative diseases.
3. Studies to investigate its potential use in other neurological conditions, such as traumatic brain injury or stroke.
4. Studies to investigate its mechanism of action and potential targets for drug development.
5. Studies to investigate its potential use as a diagnostic tool for neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine involves a multi-step process that begins with the reaction of p-chlorobenzoyl chloride with 2-methylpiperazine to form the intermediate 1-(4-chlorobenzoyl)-2-methylpiperazine. This intermediate is then reacted with 4-nitrophenylhydrazine to yield the final product, 1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications in the treatment of neurodegenerative diseases. One study found that 1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine was able to protect against neuronal damage in a mouse model of Alzheimer's disease, while another study found that it had a neuroprotective effect in a rat model of Parkinson's disease.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-12-20(16-6-8-17(9-7-16)22(24)25)10-11-21(13)18(23)14-2-4-15(19)5-3-14/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUZJZDJISYOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5111343.png)








![dimethyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}terephthalate](/img/structure/B5111385.png)

![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5111402.png)

![2-fluoro-N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5111438.png)